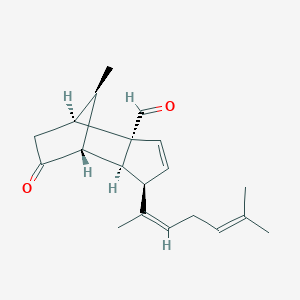
Dictyterpenoid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyterpenoid A, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ecological Applications
Feeding Deterrent Activity
Dictyterpenoid A has been shown to exhibit significant feeding deterrent effects against herbivores such as the young abalone Haliotis discus hannai. In laboratory studies, it was demonstrated that this compound effectively reduced feeding rates, suggesting its role as a chemical defense mechanism for the alga against grazing pressures from marine herbivores. This property highlights its ecological significance in marine ecosystems, where chemical interactions can influence species dynamics and community structures .
Pharmacological Properties
Antitumor Activity
Recent research indicates that this compound may possess antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human melanoma cells and exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making this compound a candidate for further development as an anticancer agent .
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound:
Case Study 1: Feeding Deterrent Effects
In a controlled laboratory setting, researchers isolated this compound from Dilophus okamurae and tested its effects on Haliotis discus hannai. The study found that at concentrations as low as 10 µg/mL, feeding rates were significantly reduced compared to control groups without exposure to the compound .
Case Study 2: Antitumor Activity
A study evaluated the cytotoxicity of this compound on several cancer cell lines, including melanoma and breast cancer cells. Results indicated that concentrations above 20 µM led to a notable decrease in cell viability, with detailed analysis revealing apoptotic pathways were activated in treated cells .
Propiedades
Fórmula molecular |
C20H26O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(1S,2S,5R,6S,7R,10R)-10-methyl-5-[(2Z)-6-methylhepta-2,5-dien-2-yl]-8-oxotricyclo[5.2.1.02,6]dec-3-ene-2-carbaldehyde |
InChI |
InChI=1S/C20H26O2/c1-12(2)6-5-7-13(3)15-8-9-20(11-21)16-10-17(22)18(14(16)4)19(15)20/h6-9,11,14-16,18-19H,5,10H2,1-4H3/b13-7-/t14-,15+,16+,18+,19+,20+/m1/s1 |
Clave InChI |
UQEZUQNIKSIGBN-BPBWWBTBSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC(=O)[C@H]1[C@H]3[C@@]2(C=C[C@H]3/C(=C\CC=C(C)C)/C)C=O |
SMILES canónico |
CC1C2CC(=O)C1C3C2(C=CC3C(=CCC=C(C)C)C)C=O |
Sinónimos |
dictyterpenoid A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















